molecular formula C13H24O4 B050946 Diethyl 2-(4-methylpentan-2-yl)propanedioate CAS No. 249728-64-1

Diethyl 2-(4-methylpentan-2-yl)propanedioate

Cat. No. B050946
M. Wt: 244.33 g/mol
InChI Key: RXNSNYVGDCGOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-methylpentan-2-yl)propanedioate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 2-(4-methylpentan-2-yl)malonate and is a member of the malonate ester family. This compound has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of Diethyl 2-(4-methylpentan-2-yl)propanedioate is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines, alcohols, and thiols. It can also undergo decarboxylation under certain conditions, leading to the formation of reactive intermediates.

Biochemical And Physiological Effects

Diethyl 2-(4-methylpentan-2-yl)propanedioate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Diethyl 2-(4-methylpentan-2-yl)propanedioate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. Another advantage is its relatively low cost and easy availability. However, one limitation of using this compound is its potential toxicity. It should be handled with care and proper safety precautions should be taken.

Future Directions

There are several future directions for the use of Diethyl 2-(4-methylpentan-2-yl)propanedioate in scientific research. One area of interest is its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the development of new synthetic methodologies using this compound as a building block. Additionally, the investigation of its mechanism of action and its interaction with biological molecules could lead to the development of new therapeutic agents.
Conclusion:
Diethyl 2-(4-methylpentan-2-yl)propanedioate is a versatile and valuable compound in scientific research. Its wide range of applications in organic chemistry, biochemistry, and pharmacology make it an important tool for scientists. Its potential as a drug candidate and the development of new synthetic methodologies using this compound as a building block are promising areas for future research.

Synthesis Methods

Diethyl 2-(4-methylpentan-2-yl)propanedioate can be synthesized through the reaction of diethyl malonate with 4-methyl-2-pentanone in the presence of a base such as sodium ethoxide. The reaction results in the formation of the desired compound along with sodium chloride as a byproduct.

Scientific Research Applications

Diethyl 2-(4-methylpentan-2-yl)propanedioate is widely used in scientific research, particularly in the field of organic chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of complex molecules, such as natural products and biologically active compounds.

properties

CAS RN

249728-64-1

Product Name

Diethyl 2-(4-methylpentan-2-yl)propanedioate

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-(4-methylpentan-2-yl)propanedioate

InChI

InChI=1S/C13H24O4/c1-6-16-12(14)11(13(15)17-7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

RXNSNYVGDCGOCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)CC(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C)CC(C)C)C(=O)OCC

synonyms

(1,3-Dimethylbutyl)propanedioic Acid Diethyl Ester

Origin of Product

United States

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